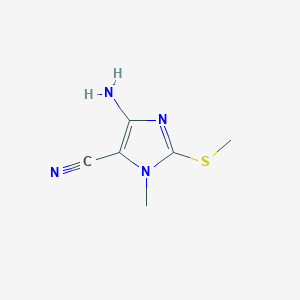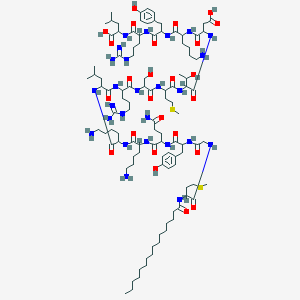
4-Amino-1-methyl-2-(methylthio)-1H-imidazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-methyl-2-(methylthio)-1H-imidazole-5-carbonitrile is a heterocyclic compound that contains an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and methylthio groups in the structure provides unique chemical properties that can be exploited in different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-2-(methylthio)-1H-imidazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-1-methyl-2-(methylthio)-1H-imidazole with a cyanating agent such as cyanogen bromide. The reaction is usually carried out in a solvent like acetonitrile at elevated temperatures to facilitate the formation of the carbonitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of microwave irradiation has been reported to improve reaction rates and yields in the synthesis of similar heterocyclic compounds .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-methyl-2-(methylthio)-1H-imidazole-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: N-substituted imidazoles.
Aplicaciones Científicas De Investigación
4-Amino-1-methyl-2-(methylthio)-1H-imidazole-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-methyl-2-(methylthio)-1H-imidazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the amino and methylthio groups allows for hydrogen bonding and hydrophobic interactions with target molecules, which can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-methyl-2-(methylthio)-1H-imidazole-5-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
4-Amino-1-methyl-2-(methylthio)-1H-imidazole-5-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.
Uniqueness
4-Amino-1-methyl-2-(methylthio)-1H-imidazole-5-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and chemical properties
Propiedades
Fórmula molecular |
C6H8N4S |
|---|---|
Peso molecular |
168.22 g/mol |
Nombre IUPAC |
5-amino-3-methyl-2-methylsulfanylimidazole-4-carbonitrile |
InChI |
InChI=1S/C6H8N4S/c1-10-4(3-7)5(8)9-6(10)11-2/h8H2,1-2H3 |
Clave InChI |
ZPUMJTFVHPSBSG-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(N=C1SC)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[1-[5-[[4-[hydroxy-[5-[[4-[hydroxy(5-hydroxypentyl)amino]-4-oxoniumylidenebutanoyl]amino]pentyl]amino]-4-oxoniumylidenebutanoyl]amino]pentyl-oxonioamino]-4-oxopentylidene]oxidanium;iron](/img/structure/B15198915.png)


![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanethiol](/img/structure/B15198947.png)

